5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone}
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Overview
Description
5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} typically involves the following steps:
Formation of Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core can be synthesized by reacting ethylamine with carbon disulfide and chloroacetic acid under basic conditions to form 5-ethyl-1,3-thiazolidine-2,4-dione.
Hydrazone Formation: The hydrazone derivative is formed by reacting the thiazolidine-2,4-dione with 4-bromoacetophenone hydrazone under acidic or basic conditions, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone moiety, potentially converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 5-Ethyl-1,3-thiazolidine-2,4-dione derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. The presence of the thiazolidine ring is crucial for these activities, as it can interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives are studied for their ability to modulate biological pathways, making them candidates for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the thiazolidine ring.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazone moiety can form hydrogen bonds and other interactions with biological molecules, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-thiazolidine-2,4-dione: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-1,3-thiazolidine-2,4-dione: Contains a phenyl group instead of an ethyl group.
2-{[1-(4-chlorophenyl)ethylidene]hydrazone} derivatives: Similar hydrazone structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 5-Ethyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-bromophenyl)ethylidene]hydrazone} lies in the combination of the thiazolidine ring with the specific hydrazone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H14BrN3OS |
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Molecular Weight |
340.24 g/mol |
IUPAC Name |
(2E)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14BrN3OS/c1-3-11-12(18)15-13(19-11)17-16-8(2)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3,(H,15,17,18)/b16-8+ |
InChI Key |
CSCSIQBUYKBJIC-LZYBPNLTSA-N |
Isomeric SMILES |
CCC1C(=O)N/C(=N\N=C(/C)\C2=CC=C(C=C2)Br)/S1 |
Canonical SMILES |
CCC1C(=O)NC(=NN=C(C)C2=CC=C(C=C2)Br)S1 |
Origin of Product |
United States |
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